molecular formula C18H17NO4 B2844952 N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034402-73-6

N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2844952
CAS No.: 2034402-73-6
M. Wt: 311.337
InChI Key: WGSKDLMKQATVKB-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core conjugated to an isochroman-3-ylmethyl amide substituent. The methylenedioxyphenyl group is a privileged pharmacophore known for its metabolic stability and ability to engage in π-π interactions with biological targets . The isochroman moiety, a bicyclic ether, may enhance lipophilicity and influence pharmacokinetic properties such as blood-brain barrier permeability .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(13-5-6-16-17(8-13)23-11-22-16)19-9-15-7-12-3-1-2-4-14(12)10-21-15/h1-6,8,15H,7,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSKDLMKQATVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 1,3-Benzodioxole-5-carboxaldehyde

Piperonal (1,3-benzodioxole-5-carboxaldehyde) serves as a common precursor. Oxidation with KMnO₄ in alkaline conditions yields benzo[d]dioxole-5-carboxylic acid:

$$ \text{C}8\text{H}6\text{O}3 \, (\text{Piperonal}) \xrightarrow[\text{KMnO}4, \, \text{NaOH}]{\Delta} \text{C}8\text{H}6\text{O}_4 \, (\text{Acid}) $$

Conditions :

  • Solvent: Water/acetone (3:1)
  • Temperature: 60–70°C
  • Yield: 82–89%

Direct Carboxylation via Friedel-Crafts Acylation

Electrophilic substitution on 1,3-benzodioxole using chloroformate derivatives in AlCl₃ catalyzed reactions provides regioselective carboxylation at position 5:

$$ \text{1,3-Benzodioxole} + \text{ClCO}2\text{R} \xrightarrow{\text{AlCl}3} \text{Benzo[d]dioxole-5-carboxylate} $$

Optimization Notes :

  • R Group : Methyl esters facilitate easier hydrolysis to the acid.
  • Side Products : Over-acylation at position 4 minimized by low temperatures (0–5°C).

Preparation of N-(Isochroman-3-ylmethyl)amine

Reductive Amination of Isochroman-3-carbaldehyde

Isochroman-3-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN to introduce the methylamine group:

$$ \text{Isochroman-3-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \, \text{MeOH}} \text{N-(Isochroman-3-ylmethyl)amine} $$

Key Data :

  • Reaction Time : 12–18 hours
  • Yield : 67% (after purification via silica chromatography)

Grignard Addition to Isochroman-3-ketone

Alternative route using isochroman-3-one:

  • Grignard Reaction : Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol.
  • Curtius Rearrangement : Conversion to the amine via acyl azide intermediate.

$$ \text{Isochroman-3-one} \xrightarrow{\text{CH}3\text{MgBr}} \text{Tertiary Alcohol} \xrightarrow{\text{NaN}3, \, \text{H}2\text{SO}4} \text{Amine} $$

Challenges :

  • Low yields (~45%) due to competing elimination pathways.
  • Requires strict anhydrous conditions.

Amide Coupling Strategies

Acyl Chloride Mediated Coupling

Activation of benzo[d]dioxole-5-carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with N-(isochroman-3-ylmethyl)amine in dichloromethane (DCM):

$$ \text{Acid} + \text{SOCl}2 \rightarrow \text{Acyl Chloride} \xrightarrow[\text{Et}3\text{N}, \, \text{DCM}]{\text{Amine}} \text{Target Amide} $$

Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Base : Triethylamine (2.5 equiv)
  • Yield : 72%

Carbodiimide-Based Coupling

Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

$$ \text{Acid} + \text{EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amine}} \text{Amide} $$

Advantages :

  • Mild conditions (0–25°C).
  • Reduced epimerization risk compared to acyl chlorides.

Yield : 68% after column chromatography.

Optimization and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO improve solubility but may require higher temperatures.
  • Chlorinated Solvents : DCM offers inertness but limits reaction scale due to toxicity.

Byproduct Mitigation

  • Unreacted Amine : Scavenged via aqueous HCl wash (pH 3–4).
  • Dimerization : Suppressed by slow addition of acyl chloride (<1 mL/min).

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% in EDC/HOBt couplings.

Characterization and Analytical Data

Spectral Profiles

  • ¹H NMR (CDCl₃) :
    • δ 6.85 (s, 1H, benzodioxole H-6)
    • δ 4.32 (m, 2H, isochroman OCH₂)
    • δ 3.58 (t, 2H, NCH₂)
  • IR (KBr) :
    • 1650 cm⁻¹ (C=O stretch)
    • 1245 cm⁻¹ (C-O-C of dioxole)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O)
  • Retention Time : 8.2 min

Industrial-Scale Considerations (Patent WO2018234299A1)

  • Cost-Effective Reagents : Substitution of pricey coupling agents with mixed anhydride methods.
  • Crystallization Protocols :
    • Cooling from >35°C to 5°C over 12 hours enhances crystal purity.
    • Use of NaCl/water mixtures for efficient phase separation.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitumor and antidiabetic properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (−CF₃) group in IIc enhances α-amylase inhibition by increasing electrophilicity, facilitating hydrogen bonding with enzymatic residues . Nitro Groups: MDC and ADC incorporate a nitro (−NO₂) group at position 6, which stabilizes the molecular conformation via intramolecular interactions, critical for cardiovascular activity . Alkyl Chains: The heptan-4-yl group in S807 optimizes umami receptor binding by mimicking glutamate’s hydrophobic side chain, enabling low-dose efficacy .

Crystallographic and Computational Insights: MDC and ADC exhibit monoclinic crystal systems with distinct packing efficiencies (Z=2 vs. Z=4), influencing solubility and bioavailability .

Pharmacokinetic Modifications :

  • The isochroman-3-ylmethyl group in the target compound may improve metabolic stability compared to HSD-2 (dimethoxyphenyl), which lacks steric protection against oxidative demethylation .
  • BNBC ’s bromine atom and naphthyl group enhance STING binding affinity but reduce aqueous solubility, necessitating DMSO solubilization .

Comparative Toxicity and Metabolism

  • Metabolized via hepatic CYP450 enzymes to non-toxic carboxylic acids .
  • In contrast, IIc and BNBC require further in vivo toxicity profiling, though preliminary data suggest good tolerability in murine models .

Biological Activity

N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has drawn significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Compound Overview

Chemical Structure:
The compound features an isochroman ring linked to a benzo[d][1,3]dioxole moiety through a carboxamide bond. Its IUPAC name is N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide, and it has the CAS number 2034402-73-6. The molecular formula is C18H17NO4C_{18}H_{17}NO_4 with a molecular weight of 313.34 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action involves the induction of apoptosis in cancer cells and interference with cell cycle regulation. Studies have shown that similar compounds with benzo[d][1,3]dioxole structures possess notable cytotoxic effects against various cancer cell lines.

Case Study:
A related study synthesized derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results demonstrated that certain derivatives had IC50 values lower than that of the standard drug doxorubicin, indicating enhanced potency .

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF7)
Doxorubicin7.46 µM8.29 µM4.56 µM
Compound A2.38 µM1.54 µM4.52 µM

The compound's mechanism appears to involve:

  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest: Inhibition of key regulatory proteins leading to G1/S phase arrest.
  • EGFR Inhibition: Potential targeting of epidermal growth factor receptor pathways, which are crucial in many cancers .

Synthesis Methods

The synthesis of this compound typically follows multi-step organic reactions involving:

  • Preparation of Isochroman Derivative: Starting from isochroman-3-ylmethylamine.
  • Formation of Amide Bond: Reaction with benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like DCC and DMAP.

This method allows for the efficient formation of the desired compound while maintaining high purity levels .

Comparative Analysis

When compared to similar compounds like N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide and its methylated derivatives, this compound shows unique biological properties attributed to its distinct structural features. The combination of isochroman and benzo[d][1,3]dioxole moieties contributes to its enhanced biological activity .

Q & A

Q. What are the standard synthetic routes for N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide and its analogs?

Synthesis typically involves multi-step reactions:

  • Step 1 : Activation of the benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents (e.g., EDC/HOBt) to form the active ester.
  • Step 2 : Amidation with isochroman-3-ylmethylamine under inert conditions (N₂ atmosphere) in polar aprotic solvents like DMF or DCM .
  • Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry and detects impurities (e.g., unreacted starting materials) .
  • FT-IR : Validates amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-H bending .
  • HPLC-MS : Ensures >95% purity and identifies byproducts .

Q. How are initial biological activities screened for this compound?

  • In vitro assays : Cytotoxicity (MTT assay against cancer cell lines, e.g., MCF-7, HeLa) .
  • Antimicrobial testing : Disk diffusion/Kirby-Bauer method against Gram-positive/negative bacteria .
  • Dose-response curves : IC₅₀ determination using serial dilutions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DOE) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions .
  • Catalyst screening : Palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl halides) .
  • In-line monitoring : Use of ReactIR or PAT (Process Analytical Technology) to track reaction progress .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
  • Structural analogs : Compare SAR (structure-activity relationships) with derivatives (e.g., thiadiazole vs. oxadiazole substitutions) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. How are computational methods used to predict target interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, CDK2) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : ML-based prediction of ADMET properties (e.g., bioavailability, toxicity) .

Q. What advanced techniques validate stereochemical purity?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .
  • X-ray crystallography : Confirms absolute configuration of single crystals .
  • VCD (Vibrational Circular Dichroism) : Detects minor stereochemical impurities .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Mechanistic profiling : RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines .
  • Membrane permeability assays : Compare intracellular accumulation via LC-MS/MS .
  • Microenvironment factors : Test under hypoxic vs. normoxic conditions to mimic in vivo variability .

Q. Why do solubility studies show conflicting results in different solvents?

  • Hansen Solubility Parameters : Calculate HSPs to rationalize solvent compatibility .
  • Co-solvency approaches : Use DMSO/water mixtures for improved aqueous solubility .
  • Crystalline vs. amorphous forms : Characterize via PXRD to assess polymorphic effects .

Methodological Resources

  • Synthetic protocols : Refer to Org. Process Res. Dev. for scalable methodologies .
  • Characterization standards : Follow USP/ICH guidelines for NMR and HPLC validation .
  • Data repositories : Deposit raw spectral data in PubChem or Zenodo for transparency .

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